molecular formula C15H17N3O4 B2447232 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049549-93-0

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2447232
CAS No.: 1049549-93-0
M. Wt: 303.318
InChI Key: LHURKUUAMZZNQK-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.

    Amide Bond Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-(6-oxopyridazin-1(6H)-yl)ethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the pyridazinone moiety.

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Lacks the methoxy groups on the benzene ring.

    4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Has only one methoxy group.

Uniqueness

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the presence of both the dimethoxybenzamide and pyridazinone moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-21-12-6-5-11(10-13(12)22-2)15(20)16-8-9-18-14(19)4-3-7-17-18/h3-7,10H,8-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHURKUUAMZZNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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